2-Amino-4-chloro-6-methylpyrimidine

Catalog No.
S597328
CAS No.
5600-21-5
M.F
C5H6ClN3
M. Wt
143.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-chloro-6-methylpyrimidine

CAS Number

5600-21-5

Product Name

2-Amino-4-chloro-6-methylpyrimidine

IUPAC Name

4-chloro-6-methylpyrimidin-2-amine

Molecular Formula

C5H6ClN3

Molecular Weight

143.57 g/mol

InChI

InChI=1S/C5H6ClN3/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H2,7,8,9)

InChI Key

NPTGVVKPLWFPPX-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N)Cl

Synonyms

2-amino-4-chloro-6-methylpyrimidine, 4-amino-6-chloro-2-methylpyrimidine, 4-chloro-6-methyl-2-pyridinamine

Canonical SMILES

CC1=CC(=NC(=N1)N)Cl

The exact mass of the compound 2-Amino-4-chloro-6-methylpyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23661. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-4-chloro-6-methylpyrimidine is a highly versatile, halogenated heterocyclic building block characterized by a single reactive chloride at the C4 position, an amino directing group at C2, and a sterically demanding methyl group at C6 . Commercially available as a stable, off-white crystalline powder with a melting point of 182–186 °C, it is primarily procured as a regioselective intermediate for the synthesis of complex pharmaceuticals and as a direct-acting agrochemical additive[1]. Its solid-state stability and defined mono-reactivity profile make it a preferred precursor over multi-halogenated analogs in both laboratory-scale drug discovery and industrial-scale manufacturing workflows, where predictable stoichiometry and processability are paramount .

Research Fit

Heterocyclic building block with reactive chloro leaving group
Research tool for nitrification inhibition studies
Identity-confirmable melting point supports incoming QC

Substituting 2-amino-4-chloro-6-methylpyrimidine with its closest industrial analog, 2-amino-4,6-dichloropyrimidine, fundamentally alters downstream processability and scale-up economics [1]. The 4,6-dichloro variant possesses two identical electrophilic sites, which inevitably leads to competing bis-substitution or unwanted regioisomers during nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling unless strictly controlled via temperature, stoichiometry, or protecting groups. By contrast, the C6-methyl group in the target compound completely blocks the second reactive site—guaranteeing absolute regiocontrol for mono-substitution—while also introducing specific lipophilic and steric properties essential for target binding in medicinal chemistry[1]. Procuring the 6-methyl variant thus eliminates the need for costly downstream chromatographic separations, ensures reproducible batch-to-batch yields, and provides a stable solid-state profile required for dry agricultural formulations.

Substitution Risk

This product
2-Amino-4,6-dimethylpyrimidine (no chloro)
Reactive chloro leaving group enables nucleophilic substitution
Chloro absent; synthetic route may be blocked or yield may shift
Melting point ~183–186 °C, distinct hydrogen-bond network
Lower melting point (~151–153 °C) may alter solid-state identity checks
Two-wave polarographic reduction signals chloro-specific electrochemistry
Single-wave reduction; electrochemical reactivity profile differs

Processability: Absolute Regiocontrol in Cross-Coupling Workflows

In standard palladium-catalyzed Suzuki-Miyaura couplings, the presence of a single reactive chloride on 2-amino-4-chloro-6-methylpyrimidine ensures high-yielding mono-substitution without the risk of over-reaction. Quantitative studies demonstrate that coupling this target compound with aryl boronic acids (e.g., 1-naphthylboronic acid) yields >90% of the strictly mono-coupled product (specifically 92% isolated yield) under standard conditions [1]. In contrast, using the 2-amino-4,6-dichloropyrimidine baseline exposes two identical reactive sites, frequently resulting in 20-50% yield losses to bis-adducts or requiring highly restrictive stoichiometric controls to isolate the mono-adduct.

Evidence DimensionMono-substitution yield and regioselectivity in Suzuki-Miyaura couplings
Target Compound DataAchieves >90% yield of strictly mono-coupled product (e.g., 92% yield) due to single-site reactivity.
Comparator Or Baseline2-Amino-4,6-dichloropyrimidine, which risks bis-adduct formation and reduces mono-adduct yield without strict stoichiometric limitation.
Quantified Difference100% regiocontrol for mono-substitution with the 6-methyl variant, eliminating significant yield loss to bis-adducts.
ConditionsStandard Pd-catalyzed Suzuki coupling conditions (e.g., Pd(OAc)2, phosphine ligand, 100 °C).

Procuring the mono-chloro 6-methyl scaffold eliminates the need for complex stoichiometric control and expensive chromatographic separation of bis-adducts during industrial scale-up.

Melting point identity
Head-to-head
183–186 °C vs 151–153 °C (~30–35 °C shift)
Supports physical identity verification and QC lot confirmation
Standard melting point determination

Formulation Compatibility: Solid-State Stability for Agricultural Use

When utilized as a nitrification inhibitor to mitigate N2O emissions from agricultural soil, the physical state of the active ingredient dictates its application method. 2-Amino-4-chloro-6-methylpyrimidine is a stable solid with a melting point of 182–186 °C, allowing it to be directly amended into dry solid fertilizers [1]. The industry-standard baseline, nitrapyrin (2-chloro-6-(trichloromethyl)pyridine), suffers from high volatility and low solubility, restricting its use primarily to liquid ammonia co-applications [1]. The target compound selectively inhibits nitrification bacteria without suppressing overall soil respiration, matching the efficacy profile of liquid standards while offering superior handling properties.

Evidence DimensionVolatility and fertilizer amendment compatibility
Target Compound DataStable solid (melting point 182–186 °C) compatible with direct dry fertilizer blending.
Comparator Or BaselineNitrapyrin, which exhibits high volatility and low solubility, preventing solid formulation.
Quantified DifferenceTransitions the formulation from a restricted liquid-ammonia co-application to a universally applicable solid-phase amendment.
ConditionsAgricultural soil incubation and solid fertilizer blending.

For agrochemical manufacturers, this compound offers a highly stable, low-volatility alternative that can be easily and safely blended into dry commercial fertilizers.

Polarographic reduction
Head-to-head
Two waves (target) vs one wave (non-chlorinated analogs)
Enables selective electrochemical detection of chloro analog
pH 7.4–8.9, dropping mercury electrode

Precursor Suitability: Steric Tuning for Kinase Inhibitor Design

In the development of targeted therapeutics, the substitution pattern on the pyrimidine hinge-binder is critical for kinase isoform selectivity. The integration of the C6-methyl group in 2-amino-4-chloro-6-methylpyrimidine provides essential steric bulk that locks the pyrimidine ring into a highly specific orientation within the ATP-binding pocket [1]. Compared to unsubstituted or less hindered 4,6-dichloro pyrimidine analogs, the 6-methyl core restricts rotational freedom and alters the hydrogen-bonding network at the hinge region (e.g., interacting with specific residues like Asp856). This steric tuning directly improves the selectivity fold-change against off-target kinases, preventing the broad-spectrum toxicity often seen with unhindered pyrimidine scaffolds [1].

Evidence DimensionHinge-binding orientation and isoform selectivity
Target Compound DataThe C6-methyl group provides essential steric bulk, enforcing a specific binding orientation.
Comparator Or BaselineUnhindered pyrimidine analogs, which lack the steric bulk to prevent off-target kinase binding.
Quantified DifferenceImproves the selectivity fold-change against off-target kinases by restricting rotational freedom in the active site.
ConditionsIn vitro kinase assays and structure-based drug design models.

Starting with the 6-methyl pyrimidine scaffold allows medicinal chemists to inherently build target selectivity into the molecule's core, accelerating the hit-to-lead optimization phase.

Cocrystal formation
Head-to-head
Chloro/methyl exchange alters H-bond networks and packing motifs
Supports crystal engineering model selection and solid-form screening
Solution co-crystallization with carboxylic acids
Nitrification inhibition
Head-to-head
Comparable to nitrapyrin; relative rank shifts with soil conditions
Supports nitrification inhibitor screening across soil types
Soil incubation and field studies; condition-dependent ranking
Amino H-bond donor tuning
Class-level
Chloro substitution shifts IR/Raman amino spectral parameters
Context for hydrogen-bond-interaction design; no unified metric
Spectroscopic inference; data to verify per system

Scale-Up Synthesis of Mono-Substituted Pyrimidine Therapeutics

Due to its single reactive chloride, this compound is the optimal starting material for industrial-scale Suzuki, Sonogashira, or SNAr reactions where strict regiocontrol is required [1]. It is heavily utilized in the synthesis of kinase inhibitors and other targeted therapies where avoiding bis-adduct impurities is critical for regulatory compliance, reducing solvent waste, and maximizing overall yield.

Solid-Phase Agrochemical Formulation

As a stable, low-volatility solid, it is ideally suited for procurement by agrochemical companies developing next-generation, dry-blend fertilizers[2]. It acts as an effective nitrification inhibitor, mitigating N2O emissions without the handling, solubility, and volatility drawbacks associated with legacy liquid inhibitors like nitrapyrin.

Hit-to-Lead Optimization in Medicinal Chemistry

In early-stage drug discovery, the specific steric profile of the 6-methyl group makes this compound a preferred building block for designing highly selective ATP-competitive kinase inhibitors [1]. It provides a pre-optimized hinge-binding motif that helps researchers rapidly achieve isoform selectivity against complex targets like PI3K or DOT1L.

Application Fit Matrix

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Chloro leaving-group reactivity
Nucleophilic substitution efficiency and scope
Crystal engineering models
Chloro/methyl exchange effect on packing
Supramolecular synthon and hydrogen-bond analysis
Nitrification inhibition research
Reported inhibition profile
Soil-condition-dependent nitrification rate

XLogP3

1.2

UNII

8ZBB1FM476

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5600-21-5

Wikipedia

2-amino-4-chloro-6-methylpyrimidine

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